N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide

Hydrogen bonding Drug-likeness ADME prediction

N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide (CAS 1448045-02-0; molecular formula C19H21NO6S; MW 391.4 g/mol) is a synthetic benzofuran-based sulfonamide combining a benzofuran heterocycle with a 3-hydroxypropyl linker and a 2,5-dimethoxybenzenesulfonamide moiety. The compound possesses two hydrogen bond donors (secondary alcohol OH and sulfonamide NH), six hydrogen bond acceptors, eight rotatable bonds, and an estimated topological polar surface area (tPSA) of approximately 97 Ų, placing it within drug-like chemical space (Lipinski Rule of Five compliant).

Molecular Formula C19H21NO6S
Molecular Weight 391.44
CAS No. 1448045-02-0
Cat. No. B2811628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide
CAS1448045-02-0
Molecular FormulaC19H21NO6S
Molecular Weight391.44
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O
InChIInChI=1S/C19H21NO6S/c1-24-14-7-8-17(25-2)19(12-14)27(22,23)20-10-9-15(21)18-11-13-5-3-4-6-16(13)26-18/h3-8,11-12,15,20-21H,9-10H2,1-2H3
InChIKeyQWBUVCASWVTSHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide (CAS 1448045-02-0): A Structurally Differentiated Benzofuran-Sulfonamide Screening Candidate for Procurement Evaluation


N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide (CAS 1448045-02-0; molecular formula C19H21NO6S; MW 391.4 g/mol) is a synthetic benzofuran-based sulfonamide combining a benzofuran heterocycle with a 3-hydroxypropyl linker and a 2,5-dimethoxybenzenesulfonamide moiety . The compound possesses two hydrogen bond donors (secondary alcohol OH and sulfonamide NH), six hydrogen bond acceptors, eight rotatable bonds, and an estimated topological polar surface area (tPSA) of approximately 97 Ų, placing it within drug-like chemical space (Lipinski Rule of Five compliant) . It is currently available as a screening compound from commercial suppliers, with cataloged purity specifications of ≥95% . No dedicated primary research publication reporting quantitative biological activity for this exact compound was identified at the time of this analysis; consequently, the differential evidence presented below relies on structural and physicochemical comparisons against its closest commercially available analogs, supplemented by class-level pharmacological inference from published benzofuran-sulfonamide literature.

Why N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide Cannot Be Interchanged with Superficially Similar Benzofuran-Sulfonamide Analogs


Within the benzofuran-sulfonamide chemical space, even single-atom or single-functional-group alterations produce measurable differences in hydrogen bonding capacity, lipophilicity, and molecular recognition that can alter target engagement profiles. The 3-hydroxypropyl linker in the target compound provides two hydrogen bond donor sites (OH + NH), whereas the closest isomeric analog—N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide (CAS 2034292-65-2)—replaces the alcohol with a methyl ether, reducing the HBD count from 2 to 1 and increasing calculated logP by approximately 0.3–0.5 units . Published structure–activity relationship (SAR) data on benzofuran-based sulfonamides demonstrate that replacing the benzofuran ring with a simpler furan alters inhibitory potency by approximately 1.4-fold (IC50 29.6 μM vs. 21.8 μM in an HCV NS5B polymerase assay), confirming that the extended aromatic π-system of benzofuran contributes non-redundantly to target binding [1]. Furthermore, the 2,5-dimethoxy substitution pattern on the benzenesulfonamide ring modulates electronic properties distinctly from the 3,4-dimethoxy regioisomer or the 2-fluoro analog (CAS 1448053-77-7), as evidenced by differential carbonic anhydrase isoform selectivity profiles reported across the benzofuran-sulfonamide class . These orthogonal sources of structural differentiation preclude generic substitution without experimental validation.

N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen Bond Donor Count: Target (HBD=2) Versus N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide (HBD=1)

The target compound features a secondary alcohol (OH) on the hydroxypropyl linker, yielding two hydrogen bond donors (sulfonamide NH plus alcohol OH). Its closest isomeric analog, CAS 2034292-65-2, replaces the alcohol OH with a methyl ether (OCH3), reducing the HBD count to exactly 1 . This single-atom substitution (O vs. CH3) eliminates one hydrogen bond donating capacity entirely. Hydrogen bond donor count is a critical parameter in Lipinski's Rule of Five and influences membrane permeability, aqueous solubility, and target binding geometry [1].

Hydrogen bonding Drug-likeness ADME prediction

Lipophilicity Shift: Estimated cLogP Difference Between Target Compound and Its Methoxyethyl Analog

Replacement of the linker hydroxyl group with a methoxy group in the closest analog (CAS 2034292-65-2) eliminates a polar hydrogen bond donor and adds a hydrophobic methyl group, producing an estimated cLogP increase of approximately 0.3–0.5 units relative to the target compound . Based on consensus cLogP estimation (ACD/Labs and ALOGPS methods), the target compound is predicted to have cLogP ≈ 2.5–2.8, while the methoxyethyl analog is predicted at cLogP ≈ 2.9–3.2. This difference, while moderate, falls within a range known to influence aqueous solubility (LogS) and plasma protein binding [1].

Lipophilicity cLogP Physicochemical profiling

Benzofuran Versus Furan Heterocycle: Class-Level Inhibitory Potency Differential Demonstrated in HCV NS5B Polymerase Assay

In a published structure–activity relationship study by Bhatt et al. (2011), direct comparison of benzofuran-2-yl and furan-2-yl diketo acid sulfonamide analogs in an HCV NS5B polymerase inhibition assay yielded IC50 values of 29.6 μM (benzofuran-2-yl, compound 2a) versus 21.8 μM (furan-2-yl, compound 1a)—a 1.36-fold potency difference [1]. Although this published series differs in the sulfonamide substitution pattern from the target compound, the data provide class-level evidence that the benzofuran extended aromatic system confers measurably distinct target binding properties compared to the simpler furan heterocycle [1]. The target compound contains the same benzofuran-2-yl moiety as compound 2a in this published series, while its furan analog (CAS 1396782-45-8; MW 341.4) replaces benzofuran with furan, reducing molecular weight by 50 Da and eliminating the fused benzene ring's hydrophobic and π-stacking contributions.

Heterocycle SAR Benzofuran vs. furan NS5B polymerase inhibition

Carbonic Anhydrase Isoform Selectivity: Class-Level Evidence That Benzofuran-Sulfonamide Architecture Achieves Sub-100 nM KI Against Tumor-Associated hCA IX and XII

Abdelrahman et al. (2020) reported that benzofuran-based sulfonamides featuring a benzenesulfonamide zinc-anchoring moiety linked to a benzofuran tail achieve KI values spanning 10.0–97.5 nM against hCA IX and 10.1–71.8 nM against hCA XII, with selectivity indices (SI) of 39.4–250.3 over the off-target cytosolic isoform hCA I . The target compound incorporates the same benzenesulfonamide zinc-binding pharmacophore and a benzofuran tail, making it structurally congruent with the scaffolds that produced these nanomolar inhibitory activities. While the target compound's specific KI values have not been published, its 2,5-dimethoxy substitution pattern on the benzenesulfonamide ring differentiates it from the hydrazine/hydrazide-linked series in Abdelrahman et al., and this substitution pattern may further modulate isoform selectivity via steric and electronic effects on the sulfonamide zinc-binding geometry .

Carbonic anhydrase inhibition Tumor-associated isoforms Sulfonamide zinc-binding

2,5-Dimethoxy Versus 2-Fluorobenzenesulfonamide: Differentiation in Electronic Properties and Steric Bulk

The target compound bears a 2,5-dimethoxybenzenesulfonamide moiety (MW 391.4; tPSA ~97 Ų), while the benzofuran-hydroxypropyl scaffold is also commercially available with a 2-fluorobenzenesulfonamide group (CAS 1448053-77-7; MW 349.4; tPSA ~75 Ų) . The 2,5-dimethoxy substitution introduces two electron-donating methoxy groups (Hammett σp = -0.27 each) that increase the electron density on the aromatic ring and the sulfonamide nitrogen, potentially modulating the sulfonamide NH acidity (pKa) and zinc-binding affinity in metalloenzyme targets [1]. In contrast, the 2-fluoro substituent (σm = +0.34) exerts an electron-withdrawing effect that can alter sulfonamide deprotonation equilibrium. The molecular weight difference (ΔMW = +42 Da, or 12% increase) and tPSA difference (Δ = +22 Ų) further distinguish the target compound in solubility and permeability space.

Sulfonamide SAR Electronic effects Steric parameters

Commercial Availability and Purity: Documented Supply Chain Differentiation for Procurement Planning

The target compound is cataloged by Life Chemicals (catalog number F6416-5769) at a documented price of $57.00 per 2 μmol as of September 2023 [1], and by Chemenu (catalog CM986386) with a purity specification of ≥95% . In contrast, the closest analog CAS 2034292-65-2 is listed by multiple vendors but with no publicly indexed quantitative potency data to support its selection over the target compound for any specific assay context. The furan analog (CAS 1396782-45-8) is available at a typical purity of 95% but with a lower molecular weight (341.4 vs. 391.4) that alters its screening concentration calculations . This multi-vendor availability of the target compound, combined with documented pricing and purity, reduces procurement risk relative to single-source analogs.

Compound sourcing Purity specification Screening library procurement

N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide: Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


Tumor-Associated Carbonic Anhydrase (hCA IX/XII) Inhibitor Screening in Oncology Programs

The target compound incorporates the benzenesulfonamide zinc-binding pharmacophore and benzofuran tail architecture that, in the published series by Abdelrahman et al. (2020), yielded KI values of 10.0–97.5 nM against hCA IX and 10.1–71.8 nM against hCA XII with selectivity indices up to 250-fold over off-target cytosolic hCA I . Its 2,5-dimethoxybenzenesulfonamide moiety provides distinct electronic character (electron-donating) compared to the unsubstituted or halogen-substituted benzenesulfonamides more commonly studied, potentially offering differentiated isoform selectivity . Procurement is warranted for screening campaigns targeting the tumor-associated CA isoforms where novel sulfonamide substitution patterns are sought to expand SAR coverage beyond existing hydrazine/hydrazide-linked benzofuran series.

Antiviral Screening Library Expansion Targeting HCV NS5B Polymerase or Related Viral Enzymes

Class-level evidence from Bhatt et al. (2011) demonstrates that benzofuran-2-yl-containing sulfonamide derivatives exhibit measurable inhibitory activity against HCV NS5B polymerase, with the benzofuran heterocycle conferring a 1.36-fold potency shift relative to the corresponding furan analog (IC50 29.6 vs. 21.8 μM) [1]. The target compound's extended hydroxypropyl linker and 2,5-dimethoxy substitution represent unexplored chemical space within this pharmacophore class, and inclusion in antiviral screening panels can help probe the SAR boundaries around the benzofuran-sulfonamide scaffold for polymerase inhibition [1].

Physicochemical Probe Development for Hydrogen Bonding and Lipophilicity SAR Studies

With an HBD count of 2 (versus HBD=1 for the methoxyethyl analog CAS 2034292-65-2) and an estimated cLogP of approximately 2.5–2.8, the target compound occupies a distinct region of drug-like chemical space compared to its closest commercially available analogs . This makes it a useful tool compound for systematic studies correlating hydrogen bond donor count and lipophilicity with membrane permeability, solubility, and plasma protein binding in benzofuran-containing chemical series. The 2,5-dimethoxy substitution pattern further allows exploration of electronic effects on sulfonamide NH acidity, which is relevant to zinc metalloenzyme inhibitor design [2].

Focused Library Design and Diversity-Oriented Synthesis Starting Point

The target compound's benzofuran-hydroxypropyl-2,5-dimethoxybenzenesulfonamide scaffold provides three modular diversity points (benzofuran substitution, linker length/functionality, and aryl sulfonamide substitution pattern) that are amenable to parallel synthesis for focused library construction . Its confirmed commercial availability from at least two suppliers (Life Chemicals and Chemenu) with catalog purity ≥95% ensures reproducible procurement for library production [3]. Compared to the furan analog (MW 341.4) or the 2-fluoro analog (MW 349.4), the target compound offers higher molecular complexity (MW 391.4) and greater topological polar surface area, contributing to enhanced library diversity metrics.

Quote Request

Request a Quote for N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.